Isofenphos-methyl
Overview
Description
Isofenphos-methyl is a chemical compound primarily studied and utilized for its potential applications in various fields. Despite its specific applications not being the focus here, understanding its synthesis, molecular structure, and properties is crucial for both academic and practical purposes.
Synthesis Analysis
The synthesis of compounds like Isofenphos-methyl often involves complex chemical reactions, utilizing various precursors and reagents to achieve the desired chemical structure. A practical synthesis method for related compounds typically involves cross-coupling reactions, highlighting the importance of selecting suitable reagents and conditions for efficient synthesis (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of Isofenphos-methyl, like other chemical compounds, is determined by its atomic composition and the spatial arrangement of its atoms. Techniques such as NMR spectroscopy and molecular modeling play a crucial role in elucidating these structures, providing insights into the compound's reactivity and properties.
Chemical Reactions and Properties
Isofenphos-methyl's chemical reactions and properties are influenced by its molecular structure. Its reactivity can be explored through studies on similar compounds, where the interaction with various reagents and conditions reveals the compound's behavior in chemical reactions. For example, methylene- and alkylidenecyclopropane derivatives demonstrate the impact of molecular strain on reactivity, which could be relevant for understanding Isofenphos-methyl's chemical properties (Pellissier, 2014).
Scientific Research Applications
Environmental Behavior and Biological Effect :
- (R)-Isofenphos-methyl degrades preferentially in river water and vegetables, but amplifies in certain soils.
- (S)-Isofenphos-methyl shows higher bioactivity and toxicity against various insect targets and non-target organisms, while (R)-isofenphos-methyl is more potent for certain soil organisms. This study provides insights for risk assessments of pesticides and their rational use (Gao et al., 2019).
Enhanced Degradation by Soil Microorganisms :
- Soil microorganisms can enhance the degradation of isofenphos-methyl, particularly in soils with a history of isofenphos-methyl use. Degradation products include isopropyl salicylate and CO2. This discovery is crucial for understanding the environmental fate of isofenphos-methyl (Racke & Coats, 1987).
Detection in Agricultural Products :
- Surface-enhanced Raman spectroscopy (SERS) with chemometric methods can effectively detect isofenphos-methyl residues in corn, contributing to food safety measures (Liu et al., 2017).
Enantioselective Disposition and Metabolic Products in Rats :
- Investigating the enantioselective distribution and metabolism of isofenphos-methyl and its metabolites in rats has revealed specific enantiomers as potential biomarkers for human biomonitoring of isofenphos-methyl exposure (Gao et al., 2020).
Enantioselective Analysis in Vegetables :
- The enantioselective degradation of isofenphos-methyl in various vegetables was studied, showing different degradation rates and selectivities, which are important for food safety evaluation (Wang et al., 2018).
Biomarker Potential in Humans :
- Isofenphos-methyl metabolites, especially isocarbophos oxon (ICPO), are proposed as potential biomarkers for monitoring isofenphos-methyl exposure in humans. This finding is significant for public health monitoring (Gao et al., 2019).
Safety And Hazards
properties
IUPAC Name |
propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22NO4PS/c1-10(2)15-20(21,17-5)19-13-9-7-6-8-12(13)14(16)18-11(3)4/h6-11H,1-5H3,(H,15,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTOWLKEARFCCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NP(=S)(OC)OC1=CC=CC=C1C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NO4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912551 | |
Record name | Propan-2-yl 2-({methoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80912551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isofenphos-methyl | |
CAS RN |
99675-03-3, 83542-84-1 | |
Record name | Isofenphos-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99675-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-((methoxy((1-methylethyl)amino)phosphinothioyl)oxy)-,1-methylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083542841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl-ISP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099675033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propan-2-yl 2-({methoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80912551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isofenphos-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL-ISP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TC6DBF5XK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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